molecular formula C19H23N3O4S2 B2951882 2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 851410-01-0

2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2951882
CAS No.: 851410-01-0
M. Wt: 421.53
InChI Key: XOKATGVHVFCPCV-UHFFFAOYSA-N
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Description

Its structure features:

  • A thieno[3,2-d]pyrimidin-4-one core with a 2-methoxyethyl group at position 3 and a methyl group at position 5.
  • A sulfanyl-acetamide side chain at position 2, substituted with a 4-methoxyphenyl group.

The methoxyethyl and 4-methoxyphenyl substituents enhance solubility compared to non-polar analogs, while the thioether linkage may improve metabolic stability . Although direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with derivatives studied for enzyme modulation and cytotoxicity .

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-12-10-15-17(28-12)18(24)22(8-9-25-2)19(21-15)27-11-16(23)20-13-4-6-14(26-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKATGVHVFCPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. The starting materials often include 2-methoxyethylamine, 4-methoxyphenylacetic acid, and various reagents to facilitate the formation of the thieno[3,2-d]pyrimidine core. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process generally requires controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Cyclopenta-Fused Thienopyrimidine ()

  • Structure: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide.
  • Key Differences: A cyclopenta ring fused to the thienopyrimidine core, increasing rigidity and reducing conformational flexibility. 4-Chlorophenyl group at position 3 (vs. 2-methoxyethyl in the target compound). Acetamide linked to a 2-ethyl-6-methylphenyl group (vs. 4-methoxyphenyl).
  • Implications : The fused cyclopenta ring may enhance binding to planar enzyme pockets but reduce solubility .

Thieno[2,3-d]pyrimidinone Derivatives ()

  • : 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide. Differences:
  • Ethyl and phenyl substituents at positions 6 and 3 (vs. methyl and methoxyethyl).
  • 4-Nitrophenyl acetamide (electron-withdrawing vs. electron-donating 4-methoxyphenyl).

    • Implications : The nitro group may lower solubility but improve electrophilic reactivity .
  • : 2-({3-Ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide. Differences:
  • Ethyl and phenyl groups at positions 3 and 6 (vs. methoxyethyl and methyl).
  • 4-Ethylphenyl acetamide (hydrophobic vs. polar methoxy).
    • Implications : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .

Substituent Variations

Acetamide Modifications ()

  • : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.
    • Differences :
  • Dihydropyrimidinone core (vs. thienopyrimidinone).
  • Dichlorophenyl acetamide (electron-withdrawing Cl vs. methoxy).

    • Implications : Dichlorophenyl may confer higher receptor affinity but increase toxicity risks .
  • : N-(2-Chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. Differences:
  • (3-Methoxyphenyl)methyl group at position 3 (vs. 2-methoxyethyl).
  • 2-Chloro-4-methylphenyl acetamide (bulky substituent vs. 4-methoxyphenyl).
    • Implications : The chloro-methyl group may sterically hinder target binding .

Comparative Data Table

Compound (Source) Core Structure Position 3 Substituent Position 6 Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-Methoxyethyl Methyl 4-Methoxyphenyl C₂₀H₂₃N₃O₄S₂* ~453.6
Cyclopenta-fused thienopyrimidine 4-Chlorophenyl 2-Ethyl-6-methylphenyl C₂₄H₂₂ClN₃O₂S₂ 496.0
Thieno[2,3-d]pyrimidin-4-one Phenyl Ethyl 4-Nitrophenyl C₂₂H₁₈N₄O₄S₂ 466.5
Thieno[3,2-d]pyrimidin-4-one Ethyl Phenyl 4-Ethylphenyl C₂₄H₂₃N₃O₂S₂ 449.6
Thieno[3,2-d]pyrimidin-4-one (3-Methoxyphenyl)methyl 2-Chloro-4-methylphenyl C₂₃H₂₀ClN₃O₃S₂ 486.0

*Estimated based on structural similarity.

Research Findings and Implications

  • Solubility : Methoxy groups (target compound, ) improve solubility compared to nitro () or chloro () substituents.
  • Synthetic Accessibility: Sodium methylate-mediated cyclization () is a common method for thienopyrimidinone synthesis, suggesting feasible scalability for the target compound.

Biological Activity

The compound 2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a thienopyrimidine core with various substituents that influence its biological properties. The structural formula can be represented as follows:

C18H22N3O3S\text{C}_{18}\text{H}_{22}\text{N}_{3}\text{O}_{3}\text{S}

Antitumor Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor activity. In a study involving various synthesized compounds, it was found that certain derivatives showed inhibition of tumor growth in sarcoma models. For example, compounds similar to the target compound inhibited the growth of Sarcoma 180 by approximately 19% to 35% at specific dosages (p≥0.05), with some compounds demonstrating higher efficacy .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. A related study highlighted that thienopyrimidine derivatives displayed significant antibacterial and antimycobacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were determined, indicating their effectiveness against various microbial strains .

The biological mechanisms underlying the activity of thienopyrimidine derivatives often involve interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition of enzymatic activity or modulation of signal transduction pathways associated with cell proliferation and apoptosis .

Case Studies and Research Findings

  • Antitumor Efficacy Study :
    • A study evaluated several thieno[3,2-d]pyrimidine derivatives for their antitumor properties in mouse models. The most effective compound demonstrated a tumor growth inhibition rate of 61% at a dose of 250 mg/kg .
    CompoundLD100 (mg/kg)MTD (mg/kg)Dose (mg/kg)TGI (%)
    Compound 42500175025061.0
    Compound 5>2500-25019.0
    Compound 6a2000120015021.2
  • Antimicrobial Screening :
    • In vitro assays demonstrated that compounds derived from thieno[3,2-d]pyrimidine exhibited significant antimicrobial effects against multiple strains of bacteria and fungi. The MIC values were notably low for the most potent derivatives .

Discussion

The biological activities of This compound suggest its potential as a therapeutic agent in oncology and infectious disease contexts. The compound's unique structure allows it to interact with biological targets effectively.

Q & A

Q. What are the key considerations for optimizing the synthesis of this thieno[3,2-d]pyrimidine derivative?

  • Methodological Answer: Synthesis optimization should focus on regioselective sulfanyl group introduction and acetamide coupling. A stepwise approach is recommended:

Core scaffold preparation: Start with cyclization of substituted thiophene and pyrimidine precursors under acidic conditions (e.g., POCl₃) to form the thieno[3,2-d]pyrimidin-4-one core .

Sulfanyl incorporation: Use nucleophilic substitution with mercaptoacetic acid derivatives, ensuring pH control (pH 7–8) to avoid side reactions .

Acetamide coupling: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfanyl intermediate and 4-methoxyaniline, monitoring reaction progress via TLC or HPLC .
Critical Parameters: Temperature (60–80°C for cyclization), solvent polarity (DMF for coupling), and stoichiometric ratios (1:1.2 for sulfanyl group addition).

Q. How can researchers characterize the molecular structure and confirm regioselectivity?

  • Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
  • NMR: ¹H/¹³C NMR to verify substituent positions (e.g., methoxyethyl group at C3 vs. C6) .
  • X-ray crystallography: Resolve ambiguity in sulfanyl group orientation and confirm hydrogen bonding between the acetamide moiety and pyrimidine ring .
  • Mass spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 5 ppm error) .

Q. What solvents and conditions are optimal for solubility testing?

  • Methodological Answer: Screen solvents systematically (Table 1):
Solvent Polarity Solubility (mg/mL) Notes
DMSOHigh>50Preferred for biological assays
DichloromethaneMedium10–20Suitable for column chromatography
EthanolMedium5–10Limited solubility at RT
WaterHigh<1Requires co-solvents
Protocol: Vortex for 10 min at 25°C, centrifuge (10,000 rpm), and quantify via UV-Vis (λ = 254 nm) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and guide synthetic routes?

  • Methodological Answer: Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to:
  • Map electrostatic potential surfaces for sulfanyl group reactivity .
  • Simulate transition states for regioselective cyclization (e.g., Gibbs free energy differences between possible intermediates) .
    Case Study: highlights ICReDD’s approach, integrating computed reaction paths (e.g., activation barriers <20 kcal/mol) with experimental validation to reduce trial-and-error steps .

Q. How to resolve contradictions in biological activity data across assay platforms?

  • Methodological Answer: Conduct cross-platform validation:

In vitro vs. in silico: Compare enzyme inhibition (e.g., kinase assays) with molecular docking results (AutoDock Vina) to identify false positives .

Dose-response curves: Ensure consistency in IC₅₀ values (e.g., ±10% deviation across replicates) and account for solvent effects (e.g., DMSO <0.1% v/v) .

Meta-analysis: Use tools like RevMan to statistically aggregate data from heterogeneous studies (e.g., p <0.05 for activity trends) .

Q. What strategies improve regioselectivity in thieno[3,2-d]pyrimidine functionalization?

  • Methodological Answer:
  • Steric directing groups: Introduce bulky substituents (e.g., tert-butyl) at C6 to bias sulfanyl addition to C2 .
  • Catalytic control: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, leveraging computational predictions of site accessibility .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient positions .

Q. How to assess stability under physiological and storage conditions?

  • Methodological Answer: Perform accelerated degradation studies:
  • Thermal stability: Heat at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., loss of acetamide moiety >5% indicates instability) .
  • Photostability: Expose to UV light (320–400 nm) for 48 hr; quantify degradation using LC-MS .
    Storage Recommendations: -20°C under argon, shielded from light; avoid aqueous buffers for long-term storage .

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